N9-Alkylation Yield: Superior to Non-Aminoethyl Analogs
In a one‑pot build‑up procedure for N9‑substituted 6‑chloropurines, the target compound is obtained in yields of up to 96 % when using ethylenediamine as the alkylating agent, whereas the analogous reaction with simple alkyl halides (e.g., ethyl bromide) to give 9‑ethyl‑6‑chloropurine proceeds in approximately 70–80 % yield under identical conditions [1]. The higher yield is attributed to the internal base‑catalysis effect of the aminoethyl side chain, which facilitates the alkylation step.
| Evidence Dimension | Isolated yield of N9‑substituted product in one‑pot reaction |
|---|---|
| Target Compound Data | Up to 96 % for 2‑(6‑chloro‑9H‑purin‑9‑yl)ethan‑1‑amine hydrochloride (after HCl salt formation) |
| Comparator Or Baseline | 9‑ethyl‑6‑chloropurine: ~70–80 % under comparable conditions |
| Quantified Difference | ≥16 percentage points higher yield |
| Conditions | DMF, K₂CO₃, 80 °C, 6 h; product isolated as hydrochloride salt [1] |
Why This Matters
Higher synthetic efficiency reduces procurement cost per mmol of final derivative and minimises waste, making the aminoethyl compound a more economical choice for scale‑up.
- [1] One‑pot build‑up procedure for the synthesis of variously substituted purine derivatives. RSC Adv., 2012, 2, 5549‑5555. DOI: 10.1039/c2ra01129g. View Source
